4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of 4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3,4-dichlorobenzaldehyde, which is then reacted with an amine to form the Schiff base. This intermediate is further reacted with a benzoazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are critical for cell growth and survival.
Comparison with Similar Compounds
Similar compounds include other Schiff bases and benzoazole derivatives. Compared to these compounds, 4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Similar compounds include:
- 4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
Properties
Molecular Formula |
C21H14Cl2N2O2 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylideneamino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-2-7-20-18(8-12)25-21(27-20)15-10-14(4-6-19(15)26)24-11-13-3-5-16(22)17(23)9-13/h2-11,26H,1H3 |
InChI Key |
HSUIAQJGZUEJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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